2-amino-N-(4-fluorophenyl)-3-phenylpropanamide
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Overview
Description
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenylpropanamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-fluoroaniline.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxyl group of (S)-2-amino-3-phenylpropanoic acid and the amino group of 4-fluoroaniline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and reduce production time.
Automated Purification Systems: Implementing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Thiols, amines
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Thiol-substituted or amine-substituted derivatives
Scientific Research Applications
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The presence of the fluorophenyl and phenylpropanamide moieties contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-phenylpropanamide
- (S)-2-Amino-N-(4-chlorophenyl)-3-phenylpropanamide
- (S)-2-Amino-N-(4-bromophenyl)-3-phenylpropanamide
Uniqueness
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C15H15FN2O |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H15FN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19) |
InChI Key |
ZYZNWJNPTMMUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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